![molecular formula C7H2Cl3N3 B13499855 2,3,7-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13499855.png)
2,3,7-Trichloropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7-Trichloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . This compound is characterized by the presence of three chlorine atoms attached to the pyrido[2,3-b]pyrazine core structure.
Preparation Methods
The synthesis of 2,3,7-Trichloropyrido[2,3-b]pyrazine involves several steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrido[2,3-b]pyrazine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2,3,7-Trichloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Cycloaddition: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Major products formed from these reactions include derivatives with different functional groups, which can exhibit varied biological activities.
Scientific Research Applications
2,3,7-Trichloropyrido[2,3-b]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,7-Trichloropyrido[2,3-b]pyrazine involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,3,7-Trichloropyrido[2,3-b]pyrazine can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family:
2,3,5-Trichloropyrido[3,4-b]pyrazine: This compound has a different substitution pattern, which can lead to different biological activities and applications.
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial and antifungal activities compared to this compound.
5H-Pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H2Cl3N3 |
|---|---|
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,3,7-trichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H2Cl3N3/c8-3-1-4-7(11-2-3)13-6(10)5(9)12-4/h1-2H |
InChI Key |
VIXAGXIBGIVESO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(C(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


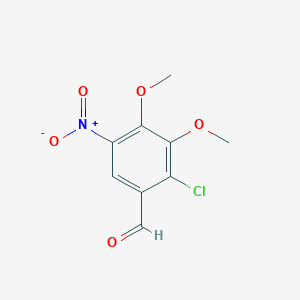
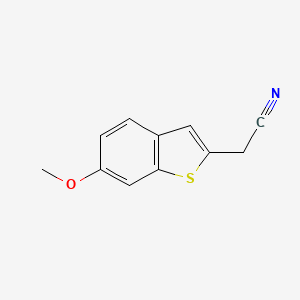
![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
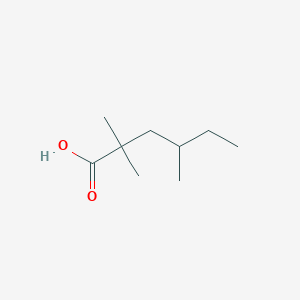
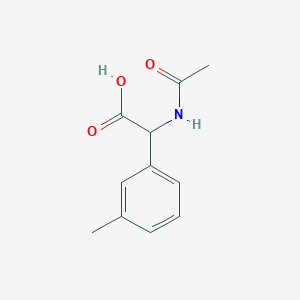

![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)
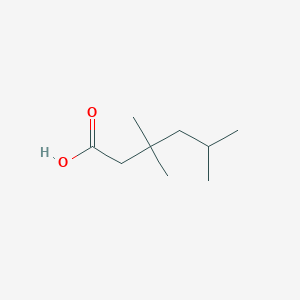
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
amine hydrochloride](/img/structure/B13499812.png)
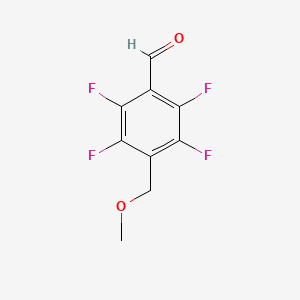
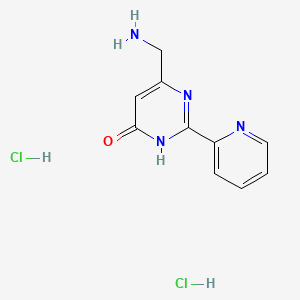
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)
